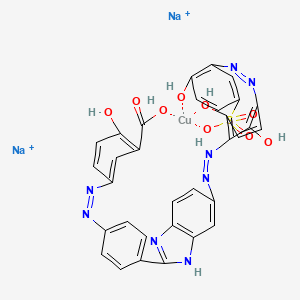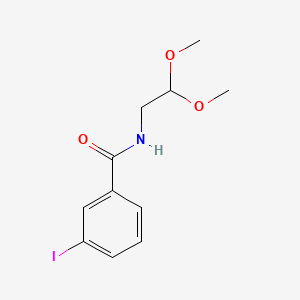![molecular formula C6H8N2O2 B1168602 Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate CAS No. 114764-54-4](/img/structure/B1168602.png)
Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1-sulfonaphthalen-2-amine, followed by coupling with 4-hydroxy-3-naphthoic acid. The resulting intermediate is then reacted with 4-fluoro-6-morpholin-4-yl-1,3,5-triazine under controlled conditions to form the final product. The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced monitoring systems helps in achieving consistent product quality and high efficiency. The industrial process also involves purification steps such as crystallization and filtration to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学研究应用
Potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
作用机制
The mechanism of action of potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The triazine ring can also participate in binding interactions with proteins and other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Potassium;sodium;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
- Potassium;sodium;5-[(4-bromo-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
Uniqueness
The uniqueness of potassium;sodium;5-[(4-fluoro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate lies in the presence of the fluoro group on the triazine ring, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different halogen substitutions.
属性
CAS 编号 |
114764-54-4 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate](/img/structure/B1168533.png)
